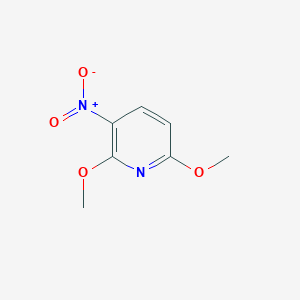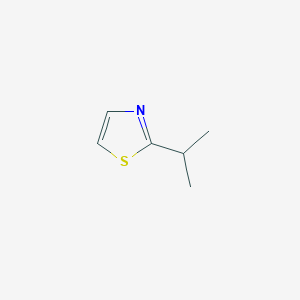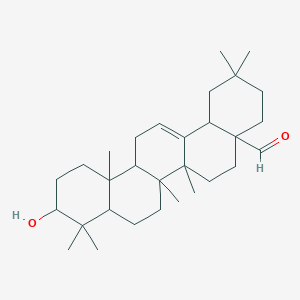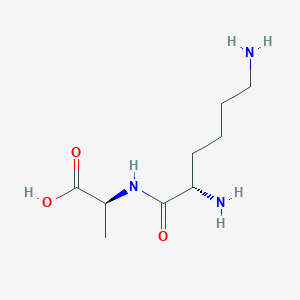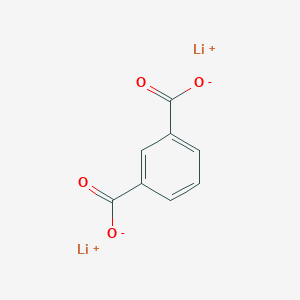
Dilithium isophthalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dilithium isophthalate is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. It is a white crystalline powder that is soluble in water and organic solvents. Dilithium isophthalate is an organic salt that contains two lithium ions and one isophthalate anion. This compound has been widely studied for its potential use in various fields, including materials science, catalysis, and biomedical research.
Wirkmechanismus
The mechanism of action of dilithium isophthalate is not well understood. However, it is believed that the lithium ions in the compound play a crucial role in its properties and potential applications. The lithium ions can interact with other molecules and ions, leading to unique chemical and physical properties.
Biochemische Und Physiologische Effekte
There is limited research on the biochemical and physiological effects of dilithium isophthalate. However, it has been shown to have excellent biocompatibility, making it a potential candidate for biomedical applications. Additionally, dilithium isophthalate has been shown to have antimicrobial properties, which could be useful in the development of new antibiotics.
Vorteile Und Einschränkungen Für Laborexperimente
Dilithium isophthalate has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research. Additionally, dilithium isophthalate has unique properties, such as its high stability and reactivity, which make it an attractive candidate for various experiments.
However, dilithium isophthalate also has some limitations. It is a relatively new compound, and there is limited research on its properties and potential applications. Additionally, dilithium isophthalate is sensitive to moisture and air, which can affect its stability and purity.
Zukünftige Richtungen
There are several future directions for the research on dilithium isophthalate. One potential direction is the synthesis of new lithium isophthalate MOFs with improved properties for gas storage and separation. Another direction is the development of new catalysts based on dilithium isophthalate for organic reactions.
In biomedical research, dilithium isophthalate has shown promising properties for drug delivery systems. Further research could focus on the development of new drug delivery systems based on dilithium isophthalate for targeted delivery of drugs.
Overall, dilithium isophthalate is a promising compound that has potential applications in various fields of scientific research. Further research is needed to fully understand its properties and potential applications.
Synthesemethoden
Dilithium isophthalate can be synthesized through a simple reaction between isophthalic acid and lithium hydroxide. The reaction is carried out in water, and the resulting product is obtained as a white precipitate. The purity of the product can be improved through recrystallization and washing with solvents.
Wissenschaftliche Forschungsanwendungen
Dilithium isophthalate has been extensively studied for its potential applications in various fields of scientific research. In materials science, it has been used as a precursor for the synthesis of lithium isophthalate metal-organic frameworks (MOFs). These MOFs have shown promising properties for gas storage, separation, and catalysis.
In catalysis, dilithium isophthalate has been used as a catalyst for various organic reactions, including the synthesis of cyclic carbonates and the polymerization of lactide. The unique properties of dilithium isophthalate, such as its high reactivity and stability, make it an attractive catalyst for these reactions.
In biomedical research, dilithium isophthalate has been studied for its potential use in drug delivery systems. It has been shown to have excellent biocompatibility and can be used to encapsulate drugs for targeted delivery. Additionally, dilithium isophthalate has been shown to have antimicrobial properties, making it a potential candidate for the development of new antibiotics.
Eigenschaften
CAS-Nummer |
17840-25-4 |
|---|---|
Produktname |
Dilithium isophthalate |
Molekularformel |
C8H4Li2O4 |
Molekulargewicht |
178 g/mol |
IUPAC-Name |
dilithium;benzene-1,3-dicarboxylate |
InChI |
InChI=1S/C8H6O4.2Li/c9-7(10)5-2-1-3-6(4-5)8(11)12;;/h1-4H,(H,9,10)(H,11,12);;/q;2*+1/p-2 |
InChI-Schlüssel |
HAVBHVPVOFMKKA-UHFFFAOYSA-L |
SMILES |
[Li+].[Li+].C1=CC(=CC(=C1)C(=O)[O-])C(=O)[O-] |
Kanonische SMILES |
[Li+].[Li+].C1=CC(=CC(=C1)C(=O)[O-])C(=O)[O-] |
Andere CAS-Nummern |
17840-25-4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



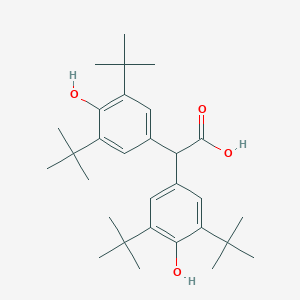
![5-acetyl-1,3-dimethyl-10H-benzo[g]pteridine-2,4-dione](/img/structure/B97030.png)
![Spiro[indole-3,4'-piperidine]](/img/structure/B97032.png)
![2,6-Dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B97033.png)

